2-Methoxy-4,6-bis(trifluoromethyl)benzamide
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Overview
Description
2-Methoxy-4,6-bis(trifluoromethyl)benzamide is an organic compound with the molecular formula C10H7F6NO2 It is characterized by the presence of methoxy and trifluoromethyl groups attached to a benzamide core
Scientific Research Applications
2-Methoxy-4,6-bis(trifluoromethyl)benzamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Mechanism of Action
Target of Action
Compounds with trifluoromethyl groups have been associated with thecalcitonin gene-related peptide (CGRP) receptor , which plays a significant role in pain transmission .
Mode of Action
It’s known that trifluoromethyl compounds can act asantagonists to the CGRP receptor, potentially inhibiting the transmission of pain signals .
Biochemical Pathways
The inhibition of the cgrp receptor can affect pain signaling pathways .
Pharmacokinetics
The trifluoromethyl group is known to influence thelipophilicity of compounds, which can impact their bioavailability .
Result of Action
The potential inhibition of the cgrp receptor could result in thereduction of pain signals .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-Methoxy-4,6-bis(trifluoromethyl)benzamide. The electronegativity , size, electrostatic interactions, and lipophilicity of the trifluoromethyl group are recognized factors that significantly impact the chemical reactivity, physico-chemical behavior, and biological activity of compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the trifluoromethylation of a methoxy-substituted benzamide precursor using reagents such as trifluoromethylsilane or sodium trifluoroacetate . The reaction conditions often require the presence of a catalyst and may be carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-4,6-bis(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The benzamide group can be reduced to form amines.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield methoxybenzoic acid, while reduction of the benzamide group may produce methoxybenzylamine .
Comparison with Similar Compounds
- 2,6-Bis(trifluoromethyl)benzoic acid
- 2,3,5,6-Tetrafluoro-4-Methoxy-Benzamide
Comparison: 2-Methoxy-4,6-bis(trifluoromethyl)benzamide is unique due to the presence of both methoxy and trifluoromethyl groups, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and binding affinities, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
2-methoxy-4,6-bis(trifluoromethyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F6NO2/c1-19-6-3-4(9(11,12)13)2-5(10(14,15)16)7(6)8(17)18/h2-3H,1H3,(H2,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALYULHHERVJIOA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1C(=O)N)C(F)(F)F)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F6NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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